N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide
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Overview
Description
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide is a synthetic compound that features an indole moiety, a piperidine ring, and a phenoxyacetamide group. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Coupling Reactions: The indole and piperidine moieties are then coupled using appropriate reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under appropriate conditions to form reduced derivatives.
Substitution: The phenoxyacetamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives .
Scientific Research Applications
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, leading to diverse biological effects . The piperidine ring can enhance the compound’s binding affinity and specificity for its targets . The phenoxyacetamide group can modulate the compound’s pharmacokinetic properties, such as solubility and stability .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide is unique due to its combination of an indole moiety, a piperidine ring, and a phenoxyacetamide group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C22H23N3O3 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C22H23N3O3/c26-21(15-28-18-7-2-1-3-8-18)23-17-10-12-25(13-11-17)22(27)20-14-16-6-4-5-9-19(16)24-20/h1-9,14,17,24H,10-13,15H2,(H,23,26) |
InChI Key |
CHXAEOYBWMXKPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)COC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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